Cas no 114030-44-3 (Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-)
114030-44-3 structure
Product Name:Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
Numéro CAS:114030-44-3
Le MF:C22H23NO3
Mégawatts:349.422926187515
CID:142865
PubChem ID:6918042
Update Time:2025-04-19
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid
- Dexpemedolac
- Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- PEM-420
- (1S,4R)-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis-(+-)-
- 2-[(1S,4R)-4-benzyl-1-ethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- SCHEMBL119498
- PEM 420
- 114716-16-4
- Dexpemedolac (USAN/INN)
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, cis(+-)-
- AY-30715
- (+-)-cis-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- 1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- UNII-P7VK7RH5C7
- Pemedolac
- PEMEDOLAC [INN]
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, (1S-CIS)-
- Pemedolac [USAN:INN]
- PEM420
- cis-1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano(3,4-b)indole-1-acetic acid
- Pyrano(3,4-b)indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S-cis)
- UNII-5285077I2I
- P7VK7RH5C7
- Pyrano[3,4-b]indole-1-acetic acid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)-
- D05404
- Dexpemedolac [USAN:INN]
- CHEMBL430916
- WAY-PEM 420
- AY 30715
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
- WAY-PEM-420
- 114030-44-3
- PEMEDOLAC [USAN]
- Pemedolac (USAN/INN)
- DEXPEMEDOLAC [USAN]
- DEXPEMEDOLAC [INN]
- (+/-)-CIS-4-BENZYL-1-ETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
- D03727
- 5285077I2I
- (1S,4R)-4-Benzyl-1-ethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
- AY-30,715
- 2-[1-Ethyl-4-(phenylmethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
- PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1-ETHYL-1,3,4,9-TETRAHYDRO-4-(PHENYLMETHYL)-, CIS-(+/-)-
- TS-09531
-
- Piscine à noyau: 1S/C22H23NO3/c1-2-22(13-19(24)25)21-20(17-10-6-7-11-18(17)23-21)16(14-26-22)12-15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,24,25)/t16-,22-/m0/s1
- La clé Inchi: BUUODSZYUAZDIF-AOMKIAJQSA-N
- Sourire: O1C[C@H](CC2C=CC=CC=2)C2C3C=CC=CC=3NC=2[C@@]1(CC(=O)O)CC
Propriétés calculées
- Qualité précise: 349.16800
- Masse isotopique unique: 349.16779360g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 5
- Complexité: 504
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.8
- Surface topologique des pôles: 62.3Ų
Propriétés expérimentales
- Le PSA: 62.32000
- Le LogP: 4.60440
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Informations de sécurité
- Mot signal:Warning
- Conditions de stockage:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Pyrano[3,4-b]indole-1-aceticacid, 1-ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)-, (1S,4R)- Littérature connexe
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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